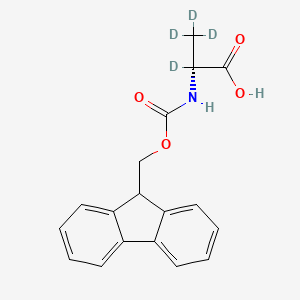

D-Alanine-2,3,3,3-D4-N-fmoc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2R)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3,11D |

InChI Key |

QWXZOFZKSQXPDC-RLKHSGTQSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Alanine-2,3,3,3-D4-N-fmoc: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and protected amino acid analog crucial for various applications in research and drug development. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine-2,3,3,3-d4, is a stable isotope-labeled form of the Fmoc-protected D-alanine. The incorporation of four deuterium atoms at the 2, 3, 3, and 3 positions provides a valuable tool for tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based proteomics.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₃D₄NO₄ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| Exact Mass | 315.14086501 Da | [2] |

| Unlabeled CAS Number | 79990-15-1 | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | [1] |

Physicochemical Data

The physicochemical properties of this compound are largely comparable to its non-deuterated counterpart, Fmoc-D-alanine.

| Property | Value | References |

| Melting Point | 151-155 °C | [3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Insoluble in water. | [3] |

| Optical Activity | [α]20/D +18.5±1°, c = 1% in DMF | [3] |

Experimental Protocols

Synthesis of Fmoc-Protected Amino Acids (General Protocol)

Materials:

-

D-Alanine-2,3,3,3-d4

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate

-

Dioxane

-

Water

-

Ethyl ether

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve D-Alanine-2,3,3,3-d4 in a mixed solvent of water and dioxane.

-

Add sodium carbonate to the solution.

-

Add Fmoc-OSu to the reaction mixture.

-

Stir the mixture at room temperature for approximately 18 hours.

-

Filter the mixture and extract the filtrate with ethyl ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.[4]

Purification of Fmoc-Amino Acids (General Protocol)

Purification of the crude Fmoc-amino acid can be achieved through recrystallization or chromatography. A common purification method for many Fmoc-amino acids involves the use of toluene.

Materials:

-

Crude Fmoc-D-Alanine-2,3,3,3-D4

-

Toluene

Procedure:

-

Suspend the crude Fmoc-amino acid in toluene.

-

Heat the mixture to approximately 50°C and stir for 1 hour.

-

Cool the mixture to room temperature and continue stirring for about 2 hours.

-

Filter the solid and wash with toluene.

-

Dry the purified product under vacuum at 50°C.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for introducing a deuterated D-alanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[6] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.[5]

1. Fmoc Deprotection (General Protocol)

The Fmoc protecting group is removed under basic conditions, typically using a solution of piperidine in DMF.

Materials:

-

Fmoc-peptide-resin

-

20% Piperidine in DMF (v/v)

-

DMF

Procedure:

-

Swell the Fmoc-peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 minutes).

-

Filter the resin.

-

Repeat the treatment with 20% piperidine in DMF for a slightly longer duration (e.g., 5-10 minutes) to ensure complete deprotection.[1][7]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling of Fmoc-D-Alanine-2,3,3,3-D4

The deprotected N-terminus of the resin-bound peptide is then coupled with the carboxyl group of the incoming Fmoc-D-Alanine-2,3,3,3-D4. This reaction is typically facilitated by a coupling agent.

Materials:

-

Deprotected peptide-resin

-

Fmoc-D-Alanine-2,3,3,3-D4

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF

Procedure:

-

Dissolve Fmoc-D-Alanine-2,3,3,3-D4, a coupling agent, and a base in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed at room temperature for a sufficient time (typically 1-2 hours).

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of Fmoc-protected amino acids.

Caption: General scheme for the Fmoc protection of D-Alanine-d4.

Caption: A typical cycle in solid-phase peptide synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectra would be similar to that of the non-deuterated Fmoc-D-alanine, with key differences arising from the deuterium substitution.

-

¹H NMR: The proton signals corresponding to the α-carbon and the methyl group of the alanine moiety would be absent in the ¹H NMR spectrum of the deuterated compound. The remaining signals for the Fmoc group and the carboxylic acid proton would be present.

-

¹³C NMR: The carbon signals for the α-carbon and the methyl group would be present but may show splitting due to coupling with deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the deuterated compound (315.36). Fragmentation patterns would be influenced by the presence of the deuterium atoms, which can be useful for structural elucidation. A characteristic fragmentation of Fmoc-protected amino acids involves the loss of the Fmoc group.[8]

Stability

The Fmoc protecting group is known to be stable under acidic conditions but labile to bases. The deuteration at the alanine moiety is not expected to significantly alter the stability of the Fmoc group. Thermal stability studies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 120°C in DMSO) even in the absence of a base.[9]

Conclusion

This compound is a valuable reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical and physical properties, combined with its utility in SPPS, make it an essential tool for creating isotopically labeled peptides for a variety of scientific investigations. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 5. ajpamc.com [ajpamc.com]

- 6. peptide.com [peptide.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Structure and Synthesis of D-Alanine-2,3,3,3-D4-N-fmoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and protected amino acid derivative crucial for various applications in research and drug development, including its use as an analytical standard for HPLC.[1] This document details the synthetic pathways, experimental protocols, and relevant quantitative data to facilitate its preparation and application in a laboratory setting.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₃D₄NO₄, is an isotopically labeled form of N-Fmoc-D-alanine where four hydrogen atoms on the alanine moiety have been replaced with deuterium.[1] This substitution provides a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amine functionality, which is a standard practice in solid-phase peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₃D₄NO₄ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C for long-term storage. | [1] |

| Unlabelled CAS No. | 79990-15-1 | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the stereoselective synthesis of D-Alanine-2,3,3,3-D4, followed by the protection of its amino group with the Fmoc moiety.

Step 1: Synthesis of D-Alanine-2,3,3,3-D4

The stereospecific synthesis of D-Alanine-2,3,3,3-D4 can be effectively achieved through an enzymatic approach utilizing a D-amino acid dehydrogenase (DAADH). This method offers high enantiomeric purity.[3][4] A key precursor for this synthesis is pyruvic acid-d4.

Experimental Protocol: Enzymatic Synthesis of D-Alanine-2,3,3,3-D4

This protocol is adapted from methodologies for the enzymatic synthesis of D-amino acids.[3][4][5]

-

Materials:

-

Pyruvic acid-d4

-

Ammonium chloride (NH₄Cl)

-

Engineered D-amino acid dehydrogenase (DAADH)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Sodium carbonate buffer (pH 9.0)

-

Deuterium oxide (D₂O)

-

-

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing sodium carbonate buffer (100 mM, pH 9.0) in D₂O.

-

Add pyruvic acid-d4 (25 mM), ammonium chloride (200 mM), NADPH (0.2 mM), and D-glucose (50 mM).

-

Initiate the reaction by adding the engineered D-amino acid dehydrogenase and glucose dehydrogenase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.

-

Monitor the progress of the reaction by following the consumption of NADPH (decrease in absorbance at 340 nm) or by periodic analysis of the product formation using a suitable chromatographic method (e.g., HPLC).[5]

-

Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a precipitating agent).

-

Purify the D-Alanine-2,3,3,3-D4 from the reaction mixture using ion-exchange chromatography.

-

Lyophilize the purified product to obtain a solid.

-

Table 2: Quantitative Data for the Synthesis of D-Alanine-2,3,3,3-D4

| Parameter | Value | Reference |

| Typical Yield | >80% | [2] |

| Enantiomeric Excess | >99% | [3] |

| Isotopic Purity | ≥98 atom % D |

Step 2: N-Fmoc Protection of D-Alanine-2,3,3,3-D4

The final step is the protection of the amino group of the synthesized D-Alanine-2,3,3,3-D4 with the Fmoc group. This is a standard procedure in peptide chemistry.

Experimental Protocol: N-Fmoc Protection

This protocol is based on general methods for Fmoc protection of amino acids.

-

Materials:

-

D-Alanine-2,3,3,3-D4

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), dilute solution

-

-

Procedure:

-

Dissolve D-Alanine-2,3,3,3-D4 in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute HCl to pH ~2.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Table 3: Characterization Data for this compound

| Analysis | Result | Reference |

| Purity (HPLC) | ≥99.0% | |

| Enantiomeric Purity | ≥99.5% | |

| Identity (IR) | Conforms to structure |

Synthesis Workflow

The overall synthesis of this compound can be visualized as a two-step process, starting from the deuterated pyruvate precursor.

Caption: Synthesis of this compound.

References

- 1. Biotransformation and chiral resolution of d,l-alanine into pyruvate and d-alanine with a whole-cell biocatalyst expressing l-amino acid deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Creation of a broad-range and highly stereoselective D-amino acid dehydrogenase for the one-step synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application [frontiersin.org]

- 5. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: D-Alanine-2,3,3,3-D4-N-fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and N-terminally protected amino acid of significant interest in various fields of scientific research, particularly in peptide synthesis, drug development, and metabolic studies. The incorporation of deuterium at specific positions offers a powerful tool for investigating reaction mechanisms, altering metabolic pathways, and enhancing the pharmacokinetic properties of bioactive peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of peptide chains.

This document details the chemical properties, synthesis, and applications of this compound, providing researchers with the necessary information for its effective utilization.

Chemical and Physical Properties

A definitive CAS number for this compound is not consistently reported in publicly available databases. While the CAS number 79990-15-1 is frequently associated with this compound, it is often noted as "(Unlabelled)" and is also the registered CAS number for the non-deuterated Fmoc-D-Alanine. Another CAS number, 225101-69-9 , is assigned to the L-enantiomer, Fmoc-L-Alanine-2,3,3,3-d4. Researchers should exercise caution and verify the identity of the compound through analytical methods.

Key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for comparative analysis.

| Property | This compound | Fmoc-D-Alanine |

| Molecular Formula | C₁₈H₁₃D₄NO₄[1] | C₁₈H₁₇NO₄[2] |

| Molecular Weight | 315.36 g/mol [1] | 311.33 g/mol [2] |

| Appearance | White to off-white powder/crystalline solid | White to slight yellow to beige powder[2] |

| Solubility | Soluble in dimethylformamide (DMF)[3] | Soluble in dimethylformamide (1 mole in 2 ml). Insoluble in water.[3] |

| Storage | Store at refrigerator (2-8°C) for long-term storage.[1] | 2-30°C[2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the deuteration of D-alanine and the subsequent protection of the amino group with Fmoc.

General Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Experimental Protocol: Deuteration of Alanine (Representative)

Materials:

-

L-Alanine (or D-Alanine)

-

Deuterium oxide (D₂O)

-

Ruthenium on carbon (Ru/C) catalyst

-

Sodium hydroxide (NaOH)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel, dissolve the starting alanine in D₂O.

-

Add the Ru/C catalyst to the solution.

-

Add a solution of NaOH in D₂O.

-

The reaction mixture is heated under an inert atmosphere for a specified period (e.g., 12 hours at 70°C).

-

After cooling, the catalyst is removed by filtration.

-

The solvent is evaporated to yield the deuterated alanine.

-

The extent of deuteration should be confirmed by analytical methods such as NMR or Mass Spectrometry.

Experimental Protocol: Fmoc Protection of Amino Acids (General)

This protocol describes a common method for the N-terminal protection of an amino acid using Fmoc-succinimide (Fmoc-OSu).

Materials:

-

Deuterated D-Alanine (D-Alanine-2,3,3,3-d4)

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the deuterated D-alanine in a 10% solution of sodium bicarbonate in water.

-

Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Confirm the identity and purity of the final product using analytical techniques.

Applications in Research and Development

This compound is a valuable tool in several areas of research:

-

Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated D-alanine residue at a specific position within a peptide sequence. This allows for the synthesis of isotopically labeled peptides for use in NMR studies to probe peptide structure and dynamics, and as internal standards in mass spectrometry-based quantitative proteomics.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles of peptide drugs, including increased half-life and reduced toxic metabolite formation.

-

Metabolic Tracing: Deuterated amino acids are used as tracers to follow the metabolic fate of the amino acid in biological systems. By tracking the incorporation of the deuterium label into various biomolecules, researchers can elucidate metabolic pathways and fluxes.

Signaling and Metabolic Pathways

D-alanine plays a crucial role in the biology of many bacteria, being an essential component of the peptidoglycan cell wall. The metabolic pathways involved in D-alanine synthesis and incorporation are attractive targets for the development of novel antibacterial agents.

Bacterial D-Alanine Metabolism and Cell Wall Biosynthesis

Caption: D-Alanine metabolic pathway in bacteria.[4][5]

In bacteria, D-alanine is primarily synthesized from L-alanine by the enzyme alanine racemase.[4] It is then used to form the D-alanyl-D-alanine dipeptide, which is a critical component of the peptide side chains that cross-link the glycan strands of the peptidoglycan cell wall, providing structural integrity to the bacterium.[5]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

The use of this compound in SPPS follows a well-established workflow.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.[6]

Protocol Overview:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the free amino group on the resin.

-

Washing: The resin is washed to remove unreacted reagents.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a specialized chemical tool with significant applications in modern scientific research. Its use in peptide synthesis allows for the creation of isotopically labeled peptides that are invaluable for structural biology, proteomics, and drug metabolism studies. The ability to introduce deuterium at specific sites provides a unique handle for investigating complex biological processes and for optimizing the therapeutic potential of peptide-based drugs. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this powerful molecule in their scientific endeavors.

References

In-Depth Technical Guide to Fmoc-D-Ala-d4

For researchers and professionals in the field of drug development and peptide chemistry, the use of isotopically labeled amino acids is indispensable for a variety of analytical applications. This guide provides a comprehensive overview of Fmoc-D-Ala-d4, a deuterated derivative of D-alanine, crucial for techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

Core Molecular Data

Fmoc-D-Ala-d4, chemically known as (2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a stable isotope-labeled amino acid where four hydrogen atoms in D-alanine have been replaced with deuterium. This substitution makes it a valuable tool for introducing a specific isotopic label into synthetic peptides.

| Property | Value | Citations |

| Chemical Formula | C₁₈H₁₃D₄NO₄ | [1][2][3] |

| Molecular Weight | 315.35 g/mol | [1] |

| 315.36 g/mol | [3][4] | |

| 315.37 g/mol | [2] | |

| 315.4 g/mol | [5] | |

| CAS Number | 225101-69-9 | [1][2][5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 147 °C | [1] |

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Ala-d4 is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for this process. It is important to note that specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

Fmoc-D-Ala-d4

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Standard protected Fmoc-amino acids

Procedure:

-

Resin Swelling: The solid support resin (e.g., Rink Amide) is swelled in DMF for at least 1 hour in a reaction vessel.[6]

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 2 minutes then 15-20 minutes).[7] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation: In a separate vial, Fmoc-D-Ala-d4 (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU/HOBt (3-5 equivalents) and an organic base such as DIPEA (6-10 equivalents). The solution is allowed to react for a few minutes.

-

Coupling: The activated Fmoc-D-Ala-d4 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide sequence is complete, the terminal Fmoc group is removed using the 20% piperidine in DMF solution.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The incorporation of Fmoc-D-Ala-d4 is a key step in the synthesis of isotopically labeled peptides for various research applications, including structural studies of transmembrane peptides like WALP23 by 2H-NMR.[2][8]

Caption: Workflow for the incorporation of Fmoc-D-Ala-d4 into a peptide via SPPS.

This workflow diagram illustrates the sequential steps of solid-phase peptide synthesis, a common application for Fmoc-D-Ala-d4. The process begins with the preparation of the solid support resin, followed by the iterative cycle of deprotection and coupling to elongate the peptide chain. The final steps involve cleaving the completed peptide from the resin and subsequent purification.

References

- 1. Fmoc-[D4]Ala-OH | 225101-69-9 | FF111394 | Biosynth [biosynth.com]

- 2. Bachem Fmoc-[D4]Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Fmoc-Ala-OH-2,3,3,3-d4 98 atom % D [sigmaaldrich.com]

- 5. Fmoc-[D]Ala-OH | C18H17NO4 | CID 71308938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. Interpretation of 2H-NMR Experiments on the Orientation of the Transmembrane Helix WALP23 by Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Role of Fmoc protecting group in peptide synthesis

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology fundamental to drug discovery, proteomics, and various biomedical research fields. Introduced as a base-labile alternative to the acid-labile Boc group, Fmoc chemistry offers a milder, orthogonal approach that has facilitated the synthesis of complex, sensitive, and modified peptides.[1][2] Its defining characteristic is its stability under acidic conditions and its rapid removal by a weak base, typically piperidine, which allows for the use of acid-labile protecting groups for amino acid side chains.[3][4] This orthogonality is the most significant advantage of the Fmoc strategy, preventing the degradation of the peptide chain and sensitive modifications during the repetitive deprotection steps.[5] This guide provides a comprehensive technical overview of the Fmoc group, its mechanism of action, quantitative comparisons of associated reagents and conditions, detailed experimental protocols, and visual workflows to fully illustrate its critical role in peptide synthesis.

The Chemistry of the Fmoc Group

An Fmoc-protected amino acid is a standard amino acid where the α-amino group is temporarily blocked by the 9-fluorenylmethoxycarbonyl group.[5] This protection is essential to prevent self-coupling and to ensure the controlled, stepwise addition of amino acids in the desired sequence.[6]

Key Chemical Properties:

-

Base Lability: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[6][7] The cleavage occurs via a β-elimination mechanism.[8][9]

-

Acid Stability: It is stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin, which is typically done with a strong acid like trifluoroacetic acid (TFA).[5][10]

-

UV Absorbance: The fluorenyl ring system possesses a strong chromophore that absorbs UV light at approximately 300 nm. This property allows for the real-time spectrophotometric monitoring of the deprotection step, as the cleaved dibenzofulvene-piperidine adduct is released into the solution.[5][11]

The Fmoc-SPPS Workflow: A Step-by-Step Process

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cyclical process performed on a solid support (resin). This approach simplifies the purification at each step, as reagents and by-products are simply washed away while the growing peptide chain remains anchored to the insoluble resin.[1][12]

The core cycle consists of three main stages: deprotection, amino acid coupling, and washing.

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base (e.g., 20% piperidine in DMF), exposing a free primary or secondary amine.[6]

-

Activation & Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent to form a reactive intermediate. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.[6][13]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products, ensuring a clean start for the next cycle.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[6]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base.[8]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[13]

-

β-Elimination: This abstraction leads to a β-elimination reaction, which releases carbon dioxide and dibenzofulvene (DBF). The DBF is a reactive electrophile and is immediately trapped by the excess amine (piperidine) to form a stable adduct, driving the reaction to completion.[8][13]

Data Presentation: Quantitative Analysis

The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents for coupling and cleavage, as well as the reaction conditions.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling reagents (activators) are essential for forming the peptide bond. Their efficiency can vary based on the peptide sequence, especially with sterically hindered amino acids. The data below is compiled from a comparative study synthesizing the 65-74 fragment of acyl carrier protein (ACP), a sequence known to be difficult.[14]

| Coupling Reagent | Chemical Name | Coupling Time | Crude Purity (%)[14] | Key Characteristics |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 2 x 1 min | 83.63 | Highly efficient and fast, considered a gold standard, especially for difficult couplings and N-methyl amino acids.[15][16] Higher cost. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 2 x 1 min | 82.80 | Very efficient and cost-effective alternative to HATU.[17] Widespread use in automated synthesis. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 2 x 1 min | 79.25 | High efficiency comparable to HATU. Based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[16] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2 x 1 min | 48.11 | A phosphonium-based reagent. Performance can be poor for difficult sequences at shorter reaction times.[14] |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 30 min | ~93 (varies) | A carbodiimide-based method. DIC is inexpensive, and the OxymaPure additive suppresses racemization and improves efficiency. Good for base-free conditions to minimize side reactions like aspartimide formation.[4][16] |

Table 2: Comparison of Fmoc Deprotection Reagents and Conditions

While 20% piperidine in DMF is standard, alternatives have been explored to mitigate side reactions or address regulatory concerns. A study comparing deprotection reagents for four different peptides (16-26 residues) provides the following insights.[7]

| Deprotection Reagent | Concentration | Typical Time | Avg. Crude Purity (%)[7] | Avg. Crude Yield (%)[7] | Notes |

| Piperidine (PP) | 20% in DMF | 2 x 5 min | 65.8 | 88.0 | The most common and well-established reagent. Can sometimes lead to aspartimide formation.[7] |

| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 5 min | 65.5 | 87.5 | A common, less regulated alternative to piperidine with very similar performance characteristics.[7] |

| Piperazine (PZ) | 10% w/v in DMF/EtOH (9:1) | 2 x 5 min | 63.8 | 88.3 | Less efficient at very short deprotection times (< 3 min) but performs comparably to piperidine under standard conditions. Requires ethanol for solubility.[7] |

| Pyrrolidine | 3-3.5% in DMF | ~80 seconds (at 110 °C) | High (>90% for test peptide) | N/A | Used in wash-free, high-temperature protocols to dramatically reduce cycle times and solvent waste.[9] |

Table 3: Common TFA-Based Cleavage Cocktails

The final cleavage step removes the peptide from the resin and simultaneously deprotects the amino acid side chains. Scavengers are added to the TFA to "scavenge" reactive cationic species generated during this process, preventing modification of sensitive residues like Trp, Met, Tyr, and Cys.[18][19]

| Reagent Name / Composition | Target Residues / Application |

| TFA / H₂O / TIPS (95 : 2.5 : 2.5) | Standard, general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIS) is an effective cation scavenger.[6][19] |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A "universal" cocktail highly effective for peptides containing Trp, Cys, Met, or Tyr. EDT (ethanedithiol) is a potent scavenger but has a strong odor.[18][20] |

| Reagent R: TFA / Thioanisole / Anisole / EDT (90 : 5 : 2 : 3) | Ideal for peptides with sulfonyl-protected Arginine (Pbf, Pmc). Minimizes side reactions with Trp.[18] |

| TFA / H₂O / EDT / TIS (94 : 2.5 : 2.5 : 1) | A reducing mixture suitable for most peptides containing Cys, Met, or Trp.[18] |

Experimental Protocols

The following are generalized, step-by-step protocols for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[3][5][8]

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (e.g., 0.1 mmol scale).

-

Fmoc-amino acids: 4 equivalents per coupling.

-

Solvents: High-purity, amine-free DMF and Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (4 eq.) and N,N-Diisopropylethylamine (DIPEA) (8 eq.).

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: e.g., TFA/H₂O/TIPS (95:2.5:2.5).

-

Precipitation Solvent: Cold diethyl ether.

Protocol for a Single Coupling Cycle (Manual Synthesis)

This protocol is for a 0.10 mmol scale synthesis.

-

Resin Swelling:

-

Fmoc Deprotection:

-

Washing after Deprotection:

-

Wash the resin with DMF (5 x ~5 mL).

-

Wash the resin with DCM (3 x ~5 mL).

-

Wash the resin with DMF (3 x ~5 mL). Ensure all piperidine is removed.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and HBTU (0.4 mmol) in DMF (~2 mL).

-

Add DIPEA (0.8 mmol) to the vial. This is the activation solution.

-

Immediately add the activation solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[17]

-

-

Washing after Coupling:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x ~5 mL) to remove all excess reagents.[5]

-

The resin is now ready for the next deprotection cycle.

-

-

Monitoring (Optional but Recommended):

Final Cleavage and Peptide Isolation

-

Final Deprotection and Washing:

-

After the final coupling cycle, perform the Fmoc deprotection and washing steps as described above to remove the last N-terminal Fmoc group.

-

Wash the resin thoroughly with DCM (5 x ~5 mL) and dry the resin under vacuum for at least 1 hour.[8]

-

-

Cleavage from Resin:

-

Add the freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIPS, ~5-10 mL) to the dry resin.

-

Agitate at room temperature for 2-3 hours.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether (~40 mL).

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the tube to pellet the peptide.

-

Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash twice.[5]

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.

-

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides an orthogonal protection scheme that is mild, efficient, and compatible with a vast array of amino acid modifications and sensitive functional groups.[2][5] This has made Fmoc-SPPS the predominant method for both research-scale and large-scale pharmaceutical peptide production.[12] A thorough understanding of the Fmoc group's chemistry, the associated reaction mechanisms, and the quantitative impact of reagent selection is critical for any scientist or professional aiming to successfully synthesize high-quality peptides for therapeutic or research applications.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bot Detection [iris-biotech.de]

- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 20. aminer.org [aminer.org]

- 21. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

The Dynamics of the Proteome: An In-depth Technical Guide to Deuterium-Labeled Amino Acids in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, the proteome is a dynamic entity, constantly in flux. The synthesis, degradation, and modification of proteins are tightly regulated processes that dictate cellular responses to stimuli and underlie both normal physiology and disease states. Understanding these dynamics is paramount for developing effective therapeutic strategies. This technical guide delves into the core applications of deuterium-labeled amino acids in proteomics, providing a powerful toolkit for researchers to unravel the complexities of protein turnover and its role in cellular signaling and drug development.

Heavy water (D₂O) labeling, a form of metabolic labeling, offers a robust and cost-effective method for tracking the lifecycle of proteins.[1][2] Unlike other stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), which relies on specially formulated media, D₂O can be readily incorporated into standard cell culture conditions, minimizing potential secondary metabolic effects.[2] Deuterium from D₂O is incorporated into the non-essential amino acids during their biosynthesis, which are then utilized in the synthesis of new proteins.[2][3] This "tagging" of nascent proteins allows for the precise measurement of their synthesis and degradation rates using mass spectrometry.

Core Applications in Proteomics

The versatility of deuterium labeling lends itself to a wide array of applications in proteomics research, including:

-

Quantitative Analysis of Protein Turnover: By tracking the rate of deuterium incorporation into peptides over time, researchers can calculate the synthesis and degradation rates of individual proteins on a proteome-wide scale.[1][2] This provides a global view of protein homeostasis and how it is altered in different cellular states or in response to therapeutic interventions.

-

Metabolic Labeling Studies: D₂O labeling serves as a powerful tool to trace metabolic pathways and understand how nutrient availability and cellular metabolism influence the proteome. The incorporation of deuterium into non-essential amino acids is directly linked to central carbon metabolism, providing a window into the metabolic state of the cell.[2]

-

Drug Discovery and Development: Understanding how a drug candidate affects protein turnover can provide crucial insights into its mechanism of action and potential off-target effects. Deuterium labeling can be employed to assess the impact of a drug on the synthesis or degradation of its target protein, as well as other proteins in the pathway.[4][5] This information is invaluable for target validation, lead optimization, and toxicity assessment.

Experimental Workflow and Methodologies

A typical experimental workflow for studying protein turnover using D₂O labeling involves several key steps, from cell culture to data analysis.

Detailed Experimental Protocols

1. Cell Culture and D₂O Labeling

-

Cell Culture: Cells are cultured under standard conditions appropriate for the cell line.

-

D₂O Labeling: The culture medium is supplemented with a final concentration of 4-8% D₂O. It is crucial to pre-dilute the D₂O in the medium before adding it to the cells to ensure uniform labeling.[6] Cells are then incubated for various time points (e.g., 0, 6, 12, 24, 48 hours) to allow for the incorporation of deuterium into newly synthesized proteins.

2. Protein Extraction and Digestion

-

Cell Lysis: After the labeling period, cells are harvested and lysed to extract total protein. A common lysis buffer is RIPA buffer, but the choice may vary depending on the specific proteins of interest.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the BCA assay.

-

In-solution Trypsin Digestion:

-

Denaturation and Reduction: An aliquot of protein (e.g., 100 µg) is denatured in a buffer containing urea and reduced with dithiothreitol (DTT) at 37°C for 1 hour.[7][8]

-

Alkylation: Cysteine residues are alkylated by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.[7][8]

-

Digestion: The sample is diluted to reduce the urea concentration, and sequencing-grade modified trypsin is added at a 1:50 (trypsin:protein) ratio. The digestion is carried out overnight at 37°C.[7][9]

-

Quenching: The digestion is stopped by adding formic acid to a final concentration of 1%.[7][9]

-

Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction column before LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography: Peptides are separated using a nano-flow liquid chromatography system with a reversed-phase column. A gradient of increasing acetonitrile concentration is used to elute the peptides.

-

Mass Spectrometry: The eluted peptides are ionized using electrospray ionization and analyzed in a high-resolution mass spectrometer.

-

Data-Dependent Acquisition (DDA): The mass spectrometer is typically operated in DDA mode.[10] A full MS scan is acquired to measure the mass-to-charge ratio (m/z) of the intact peptide ions, followed by several MS/MS scans of the most abundant precursor ions to obtain fragmentation data for peptide identification.

-

Key Parameters:

-

4. Data Analysis

-

Peptide Identification: The raw MS/MS data is searched against a protein database using a search engine like Mascot or Sequest to identify the peptide sequences.

-

Quantification of Deuterium Incorporation: The extent of deuterium labeling for each peptide is determined by analyzing the isotopic distribution in the MS1 spectra. Software tools like d2ome are used to calculate the mole percent excess of deuterium.[11]

-

Protein Turnover Rate Calculation: The rate of protein synthesis (k_syn) is calculated by fitting the time-course data of deuterium incorporation to a single exponential model. The protein half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k_syn.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing deuterium-labeled amino acids for proteomic analysis.

Table 1: Comparison of Deuterium Labeling (D₂O) and SILAC for Protein Turnover Analysis

| Feature | Deuterium Labeling (D₂O) | SILAC | Reference(s) |

| Labeling Principle | Metabolic labeling via biosynthesis of non-essential amino acids | Metabolic labeling with heavy isotope-labeled essential amino acids | [2][12] |

| Multiplexing | Primarily temporal (time-course) | Can be used for comparing multiple conditions simultaneously | [12] |

| Cost | Low | High (requires specialized media and amino acids) | [3] |

| Metabolic Perturbation | Minimal at low concentrations | Potential for metabolic artifacts | [2] |

| Reproducibility (CV) | ~8% (MALDI-TOF/TOF) | Lower variance than 2-DE image analysis | [13] |

Table 2: Number of Exchangeable Hydrogens (Deuterium Labeling Sites) for Non-Essential Amino Acids in Cultured Human Cells

| Amino Acid | Number of Exchangeable Hydrogens | Reference(s) |

| Alanine | ~2 | [2] |

| Aspartate | ~2 | [2] |

| Asparagine | ~2 | [2] |

| Glutamate | ~3-4 | [2] |

| Glutamine | ~3-4 | [2] |

| Glycine | ~2 | [2] |

| Proline | ~4 | [2] |

| Serine | ~2 | [2] |

Note: The number of exchangeable hydrogens can vary slightly between different cell lines and culture conditions.[2]

Visualization of Signaling Pathways and Experimental Workflows

The dynamic nature of signaling pathways makes them ideal targets for investigation using deuterium labeling. By measuring the turnover of key signaling proteins, researchers can gain insights into how these pathways are regulated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[4][14] It integrates signals from growth factors, nutrients (especially amino acids), and energy status to control protein synthesis and degradation.[14] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.[4]

Deuterium labeling can be used to study the dynamics of the mTOR pathway by:

-

Measuring the synthesis and degradation rates of key pathway components (e.g., mTOR, Raptor, Rictor) under different conditions.

-

Assessing the impact of mTOR inhibitors on the turnover of downstream effectors involved in protein synthesis (e.g., S6K, 4E-BP1).

Conclusion

Deuterium-labeled amino acids, particularly through the use of heavy water, provide a powerful and accessible method for interrogating the dynamic nature of the proteome. This technical guide has outlined the core applications, provided detailed experimental protocols, and presented quantitative data to facilitate the adoption of this technique in research and drug development. By enabling the precise measurement of protein turnover, deuterium labeling offers a unique window into the complex regulatory networks that govern cellular function, paving the way for new discoveries and therapeutic innovations.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 8. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-solution protein digestion for proteomic samples [sciex.com]

- 10. Proteome Dynamics from Heavy Water Metabolic Labeling and Peptide Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparing SILAC and two-dimensional gel electrophoresis image analysis for profiling urokinase plasminogen activator signaling in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble solid support.[1][2] This methodology, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures and the feasibility of automation.[1][2] The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a resin.[3][4] Excess reagents and soluble by-products are easily removed by filtration and washing, which drives the reactions to near completion.[1][5]

The most prevalent strategy in SPPS today is based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids.[2][6] This approach, known as Fmoc/tBu chemistry, utilizes the base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups (typically tert-butyl based), creating an orthogonal protection scheme.[3][7] This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of α-amino group deprotection.[3]

The Core Principles of Fmoc SPPS

The Fmoc SPPS process is a cyclical procedure involving several key steps: deprotection, activation, coupling, and washing.

-

Solid Support (Resin): The synthesis begins with the C-terminal amino acid attached to an insoluble polymeric support, or resin.[1] The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[8] Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[2][8] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[2][8]

-

The Fmoc Protecting Group: The Fmoc group shields the α-amino group of the incoming amino acid, preventing unwanted side reactions during peptide bond formation.[2][9] It is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[9][10][11]

-

Side-Chain Protection: Amino acids with reactive side chains (e.g., Lys, Asp, Cys) require additional "permanent" protecting groups that are stable to the conditions of Fmoc deprotection.[1] These groups are typically acid-labile and are removed during the final cleavage step.[3]

The Fmoc SPPS Cycle

The synthesis of a peptide chain proceeds through a series of repeated cycles, with each cycle adding one amino acid residue. A general cycle consists of the following steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of a secondary amine base, most commonly 20% piperidine in DMF.[8][9] This exposes a free amine group for the next coupling reaction.[9] The completion of this step can be monitored by UV spectroscopy, as the byproduct, dibenzofulvene-piperidine adduct, has a strong UV absorbance.[12][13]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene byproduct.[14]

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated in solution and then added to the resin.[1] Activation converts the carboxylic acid into a more reactive species, facilitating the formation of the peptide bond with the free amine on the resin-bound peptide.[5] A variety of coupling reagents are available to mediate this reaction.[4]

-

Washing: The resin is again washed to remove excess reagents and byproducts from the coupling reaction.[3]

This cycle is repeated until the desired peptide sequence is assembled.

Chemical Mechanisms and Visualizations

The Fmoc SPPS Workflow

The cyclical nature of Fmoc SPPS is illustrated in the following workflow diagram.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[12] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[11] The highly reactive dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[11]

Mechanism of Peptide Bond Formation (Coupling)

Peptide bond formation requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.[5] This is typically achieved using coupling reagents, which form a reactive intermediate that is readily attacked by the nucleophilic free amine of the resin-bound peptide.[5] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, are commonly used.[13][15] The additive minimizes side reactions, such as racemization.[4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. genscript.com [genscript.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. chempep.com [chempep.com]

- 14. m.youtube.com [m.youtube.com]

- 15. bachem.com [bachem.com]

An In-depth Technical Guide to Isotopic Labeling for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques for quantitative mass spectrometry. It covers the core principles, detailed experimental protocols for key methods, data interpretation, and applications in research and drug development.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique used to track molecules through a system, such as a chemical reaction or a biological pathway.[1] In the context of mass spectrometry, it involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[1][2] This substitution creates a mass difference that can be detected by a mass spectrometer, allowing for the differentiation and quantification of molecules from different samples within a single analysis.[1][3]

The fundamental principle lies in the chemical equivalence of isotopes; they share identical electronic configurations and reactivity.[2] This ensures that the labeled molecules behave identically to their unlabeled counterparts in biological and chemical processes. The mass spectrometer then measures the intensity of the signals from the "light" (unlabeled) and "heavy" (labeled) versions of the same molecule, and the ratio of these intensities provides a precise measure of their relative abundance.[3]

Major Isotopic Labeling Strategies

Isotopic labeling strategies can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling.[4] Each approach has distinct advantages and is suited for different experimental designs.

Metabolic Labeling: SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in a specialized medium containing "heavy" isotopically labeled amino acids.[5][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5] This method is highly accurate because it allows for the combination of different cell populations at the very beginning of the experimental workflow, minimizing procedural errors.[5][7]

-

Cell Culture Preparation: Two populations of cells are cultured. One ("light") is grown in standard medium, while the other ("heavy") is grown in a medium where a specific essential amino acid (e.g., L-arginine) is replaced with its heavy isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).

-

Complete Incorporation: Cells are cultured for a sufficient number of doublings (typically at least five) to ensure complete incorporation of the labeled amino acid into the proteome. This can be verified by a preliminary mass spectrometry analysis.[6]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, the other serves as a control).

-

Sample Combination and Lysis: The "light" and "heavy" cell populations are combined in a 1:1 ratio. The mixed cells are then lysed to extract the proteins.

-

Protein Digestion: The extracted protein mixture is digested into smaller peptides using a protease, most commonly trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides—the light and heavy versions—that are chemically identical but differ in mass.

-

Data Analysis: The relative abundance of the proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[6]

Chemical Labeling: iTRAQ and TMT

Chemical labeling involves the in vitro derivatization of proteins or peptides with tags containing stable isotopes.[8] Isobaric tags, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are the most common reagents for this approach.[9][10] These tags are designed to be isobaric, meaning they have the same total mass.[11] Peptides from different samples are labeled with different isobaric tags. In the initial MS scan, all labeled versions of a peptide appear as a single peak.[3][8] However, upon fragmentation (MS/MS), the tags break apart to yield unique "reporter ions" of different masses, the intensities of which are used for quantification.[10][11][12]

-

Protein Extraction and Digestion: Protein extracts are isolated from different samples (e.g., cells, tissues). The proteins are then reduced, alkylated, and digested into peptides, typically with trypsin.[10][13]

-

Peptide Labeling: Each peptide digest is individually labeled with a different iTRAQ or TMT reagent. These reagents covalently attach to the N-termini and lysine side chains of the peptides.[10][12]

-

Sample Pooling: The labeled peptide samples are then combined into a single mixture.[10]

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the mixed peptide sample is often fractionated using techniques like strong cation exchange (SCX) or high pH reverse-phase chromatography.[12][14]

-

LC-MS/MS Analysis: The sample (or each fraction) is analyzed by high-resolution LC-MS/MS.[10]

-

Data Analysis: During MS/MS analysis, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide and, by extension, the protein from which it originated across the different samples.[11][15]

Other Labeling Methods

-

Dimethyl Labeling: This is a cost-effective chemical labeling method that introduces stable isotopes to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[16][17][18] It is a rapid and reliable procedure applicable to a wide range of sample types.[16][19]

-

Enzymatic Labeling (¹⁸O Labeling): This method uses an enzyme, such as trypsin, to catalyze the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of each peptide during protein digestion.[20][21] This results in a 4 Dalton mass shift between the labeled and unlabeled peptides, allowing for relative quantification.[21][22]

Data Presentation and Comparison of Techniques

Quantitative data from isotopic labeling experiments is typically presented as ratios of protein abundance between different states (e.g., treated vs. control). The choice of labeling technique depends on the specific experimental needs, sample type, and desired level of multiplexing.

| Feature | SILAC | iTRAQ / TMT | Dimethyl Labeling | ¹⁸O Labeling |

| Labeling Stage | In vivo (Metabolic) | In vitro (Chemical) | In vitro (Chemical) | In vitro (Enzymatic) |

| Principle | Metabolic incorporation of heavy amino acids | Isobaric tags with reporter ions | Reductive amination of primary amines | Enzymatic incorporation of ¹⁸O at C-terminus |

| Multiplexing | Up to 3-plex (typically) | Up to 18-plex | Up to 3-plex | 2-plex |

| Accuracy | Very high; mixing occurs at the start of the workflow[5][7] | High, but susceptible to ratio distortion[23] | Good, cost-effective[16] | Good, but can have incomplete labeling[24] |

| Sample Type | Dividing cells in culture[7] | Virtually any protein/peptide sample[16][25] | Virtually any sample[16] | Any protein sample |

| Cost | High (labeled media and amino acids) | High (reagents are expensive)[17] | Low (inexpensive reagents)[16][18] | Moderate |

| Key Advantage | High precision due to early-stage sample mixing[7] | High multiplexing capability[23][26] | Cost-effective and robust[4] | Specific C-terminal labeling |

| Key Disadvantage | Limited to metabolically active, dividing cells[7][17] | Can suffer from ratio compression/distortion[7][23] | Lower multiplexing than iTRAQ/TMT | Potential for incomplete labeling and back-exchange[24] |

Mandatory Visualizations

Applications in Drug Development

Isotopic labeling combined with mass spectrometry is a powerful tool in pharmaceutical research, providing critical insights into drug efficacy, mechanism of action, and safety.[27][28]

-

Target Engagement and Validation: Researchers can quantify changes in protein expression or post-translational modifications in response to a drug candidate, helping to confirm that the drug is interacting with its intended target.

-

Biomarker Discovery: By comparing the proteomes of healthy versus diseased states, or treated versus untreated samples, scientists can identify proteins that serve as biomarkers for disease progression or drug response.[29]

-

Pharmacokinetics (ADME): Stable isotope labeling is used extensively in studies of absorption, distribution, metabolism, and excretion (ADME).[27][28][30] By administering a labeled version of a drug, its journey and transformation within an organism can be precisely tracked, providing crucial data for determining dosage and assessing safety.[27][30]

-

Off-Target Effect Analysis: Quantitative proteomics can reveal unintended changes in protein expression, helping to identify potential off-target effects and predict adverse reactions early in the development process.

-

Dynamic Proteomics: In vivo labeling techniques allow for the measurement of protein synthesis and turnover rates, offering a dynamic view of how a drug affects cellular processes over time.[29]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. stable isotope labeling by amino acids in cell culture | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 6. youtube.com [youtube.com]

- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 10. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iTRAQ and TMT < Proteomics [medicine.yale.edu]

- 13. UWPR [proteomicsresource.washington.edu]

- 14. researchgate.net [researchgate.net]

- 15. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. isotope.com [isotope.com]

- 19. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 24. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]

- 26. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 27. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. musechem.com [musechem.com]

- 29. ckisotopes.com [ckisotopes.com]

- 30. researchgate.net [researchgate.net]

Physical and chemical characteristics of deuterated D-Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated D-Alanine is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Alanine. In this molecule, one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution imparts unique physicochemical properties that make deuterated D-Alanine a valuable tool in a variety of scientific disciplines, particularly in drug discovery and development, metabolic research, and structural biology.[1][][3] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can alter the metabolic fate of drug candidates, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[] Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signals of deuterated compounds provide powerful probes for elucidating metabolic pathways and protein structures.[1][3]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated D-Alanine, detailed experimental methodologies for its synthesis and analysis, and insights into its role in biological signaling pathways.

Physical and Chemical Characteristics

The physical and chemical properties of deuterated D-Alanine are crucial for its application in research and development. The degree and position of deuteration can influence these characteristics. The following tables summarize the key properties of various deuterated forms of D-Alanine, compiled from available data.

Table 1: General Properties of Deuterated D-Alanine Variants

| Property | D-Alanine-d3 | D-Alanine-2,3,3,3-d4 |

| Chemical Formula | C₃H₄D₃NO₂[4] | C₃H₃D₄NO₂ |

| Molecular Weight | 92.11 g/mol [5][6] | 93.12 g/mol [7] |

| Appearance | White to off-white solid | Solid |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[4] | 98 atom % D |

| Assay | - | 99% (CP) |

Table 2: Physicochemical Properties of Deuterated D-Alanine Variants

| Property | D-Alanine-d3 | D-Alanine-2,3,3,3-d4 | Non-Deuterated D-Alanine (for comparison) |

| Melting Point | Not specified | 289 °C (dec.) | 291-297 °C (dec.)[8] |

| Boiling Point | Not specified | Not specified | 212.9 ± 23.0 °C (Predicted)[8] |

| Solubility | Soluble in PBS (pH 7.2): 5 mg/mL[4] | Not specified | Easily soluble in water, slightly soluble in ethanol[8] |

| Optical Activity | Not specified | [α]25/D +14.5°, c = 2 in 1 M HCl (for L-Alanine-d4) | [α]25/D -14.6° (c=10, 6N HCl)[8] |

| pKa | Not specified | Not specified | Not specified |

Experimental Protocols

The synthesis and analysis of deuterated D-Alanine require specific methodologies to ensure high isotopic enrichment and enantiomeric purity.

Synthesis of Deuterated D-Alanine

Several methods exist for the synthesis of deuterated amino acids, with the choice of method depending on the desired deuteration pattern and stereochemistry.

1. Metal-Catalyzed Hydrogen-Deuterium Exchange:

A common and efficient method for introducing deuterium is through metal-catalyzed hydrogen-deuterium (H/D) exchange in heavy water (D₂O).[3][9][10]

-

Principle: A transition metal catalyst, such as Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C), facilitates the exchange of protons for deuterons at various positions on the amino acid backbone and side chain.[9][10]

-

General Protocol:

-

The starting material (non-deuterated D- or L-Alanine) is dissolved in D₂O.

-

A catalytic amount of the metal catalyst (e.g., 5% Ru/C) is added to the solution.[3]

-

The reaction mixture is heated under a deuterium or hydrogen atmosphere for a specified period (e.g., 12 hours at 70°C).[3] The temperature and reaction time can be optimized to achieve the desired level of deuteration.[9]

-

Upon completion, the catalyst is removed by filtration.

-

The deuterated product is isolated from the solution, often involving pH adjustment and ion-exchange chromatography for purification.

-

2. Enzymatic Synthesis:

Enzymatic methods offer high stereoselectivity and can be used for the synthesis of specific enantiomers of deuterated D-Alanine.

-

Principle: Enzymes such as alanine racemase can be used to interconvert L- and D-alanine. When the reaction is carried out in D₂O, deuterium can be incorporated at the α-carbon.[11] Engineered transaminases can also be employed for the asymmetric synthesis of D-amino acids from α-keto acids in the presence of a deuterium donor.[11]

-

General Protocol (using Alanine Racemase):

-

L-Alanine is incubated with alanine racemase in a buffered D₂O solution.

-

The enzyme catalyzes the reversible conversion of L-Alanine to D-Alanine, with deuterium incorporation at the α-position during the reaction.

-

The reaction is allowed to proceed until equilibrium is reached.

-

The deuterated D-Alanine is then separated from the remaining L-Alanine using chiral chromatography techniques.

-

Purification and Chiral Resolution

Achieving high enantiomeric purity is critical for many applications of deuterated D-Alanine.

-